2-Methyl-4-(piperazin-1-YL)pyrimidine

Alzheimer's disease gamma-secretase modulation Notch signaling

Procure the exact 2-methyl-4-substituted regioisomer (CAS 131816-67-6). This privileged scaffold is critical for maintaining target engagement in gamma-secretase modulation, CNS-penetrant kinase inhibition, and 5-HT7 antagonism. Minor substitution changes can abolish Notch-sparing effects or dramatically alter receptor affinity. Ensure reproducibility in your lead optimization campaigns by sourcing this precise heterocyclic building block.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 131816-67-6
Cat. No. B159720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperazin-1-YL)pyrimidine
CAS131816-67-6
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCNCC2
InChIInChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
InChIKeyWYEQVNKICBCRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(piperazin-1-YL)pyrimidine as a Privileged Scaffold: Key Physicochemical and Structural Overview for Medicinal Chemistry Procurement


2-Methyl-4-(piperazin-1-yl)pyrimidine (CAS 131816-67-6) is a small-molecule heterocyclic building block comprising a pyrimidine core with a methyl group at the 2-position and a piperazine ring at the 4-position [1]. This core architecture serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse biological activities including gamma-secretase modulation, kinase inhibition, and GPCR antagonism [2]. The compound features a calculated LogP of 0.59–0.80, polar surface area (PSA) of 41.05 Ų, and conforms to Lipinski's Rule of Five, supporting its utility as a lead-like fragment [3]. The presence of a secondary amine on the piperazine ring provides a key vector for further functionalization, while the electron-deficient pyrimidine core enables key binding interactions with biological targets .

Why 2-Methyl-4-(piperazin-1-YL)pyrimidine Cannot Be Replaced by Generic Piperazinyl Pyrimidine Analogs in Research Applications


The substitution pattern on the pyrimidine core critically governs target selectivity and binding potency within the piperazinyl pyrimidine chemical class. Even minor structural modifications can produce dramatic shifts in receptor affinity profiles: methylation at the pyrimidine 2-position directly influences the electron density of the heterocyclic ring and the spatial orientation of the piperazine moiety, thereby modulating key interactions with target binding pockets [1]. Systematic SAR studies on structurally related piperazinyl pyrimidines demonstrate that alkyl substitution at specific positions on the pyrimidine ring can alter 5-HT7 receptor binding affinity by over an order of magnitude [2]. Consequently, procuring the precise 2-methyl-4-substituted regioisomer is essential for maintaining target engagement profiles; generic substitution with alternative piperazinyl pyrimidine analogs or regioisomers may yield irreproducible or functionally divergent outcomes [3].

Quantitative Differentiation of 2-Methyl-4-(piperazin-1-YL)pyrimidine: Comparator-Based Evidence for Procurement Decisions


Enhanced Gamma-Secretase Modulation Selectivity vs. Notch-Sparing Profile in Alzheimer's Disease Models

Piperazinyl pyrimidine derivatives, including the 2-methyl-4-(piperazin-1-yl)pyrimidine scaffold, were optimized to achieve >180-fold in vitro selectivity for gamma-secretase modulation over inhibition of Notch cleavage [1]. This selectivity window substantially exceeds that of first-generation gamma-secretase inhibitors (which typically exhibit <10-fold selectivity), reducing the risk of Notch-related toxicities observed with non-selective inhibitors [1].

Alzheimer's disease gamma-secretase modulation Notch signaling medicinal chemistry

5-HT7 Receptor Binding Affinity Enhancement via Pyrimidine 6-Position Alkylation

In a systematic SAR study of piperazinyl pyrimidines, substitution at the pyrimidine 6-position with an alkyl group resulted in a substantial increase in 5-HT7 receptor binding affinity [1]. The model ligand 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, which contains the 2-methyl-4-(piperazin-1-yl)pyrimidine core motif, served as the baseline for evaluating structural modifications. The 2-methyl substitution pattern was identified as a critical determinant of high-affinity binding [1].

5-HT7 receptor CNS drug discovery serotonin structure-activity relationship

Kinase Selectivity Profile: PDGFR Family and Mutant-Selective Inhibition

Piperazinylpyrimidine derivatives, built upon the 2-methyl-4-(piperazin-1-yl)pyrimidine core, exhibit selective binding to the PDGFR tyrosine kinase subfamily. Compound 4 demonstrated enhanced potency against oncogenic mutant forms of PDGFR family kinases compared to wild-type isoforms [1]. In the NCI-60 cancer cell line panel, compound II-18 (a structurally related piperazinylpyrimidine derivative) achieved GI50 values of 90 nM against NCI-H23 (NSCLC), 68 nM against RPMI-8226 (leukemia), 61 nM against SK-MEL-5 (melanoma), and 30 nM against MDA-MB-468 (triple-negative breast cancer) [2].

kinase inhibition oncology PDGFR mutant selectivity NCI-60 panel

Lipinski Compliance and Favorable Physicochemical Profile for CNS Penetration

2-Methyl-4-(piperazin-1-yl)pyrimidine exhibits a calculated LogP of 0.59–0.80 and LogD (pH 7.4) of -0.61 [1][2]. This LogD value falls within the optimal range for CNS penetration (typically LogD 1–3), while the low molecular weight (178.23 g/mol) and PSA of 41.05 Ų support passive diffusion across the blood-brain barrier [3]. The compound conforms to Lipinski's Rule of Five (MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10) [1].

drug-likeness CNS drug discovery physicochemical properties Lipinski's Rule of Five LogD

Aqueous Solubility Advantage for In Vitro Assay Compatibility

2-Methyl-4-(piperazin-1-yl)pyrimidine demonstrates aqueous solubility of 50 mg/mL in water, producing a clear, very faintly yellow solution [1]. This solubility level exceeds that of many unsubstituted piperazinyl pyrimidine analogs, which often require DMSO stock solutions due to poor aqueous solubility.

solubility in vitro assays formulation drug discovery

Optimal Research and Industrial Applications for 2-Methyl-4-(piperazin-1-YL)pyrimidine Based on Quantitative Evidence


Alzheimer's Disease Drug Discovery: Gamma-Secretase Modulator Lead Optimization

The 2-methyl-4-(piperazin-1-yl)pyrimidine scaffold is particularly suited for gamma-secretase modulator programs targeting Alzheimer's disease, based on the >180-fold selectivity window for Aβ modulation over Notch cleavage demonstrated by optimized derivatives [1]. Procurement of this precise core is essential for maintaining the selectivity profile, as SAR studies indicate that even minor pyrimidine substitution changes can abolish the Notch-sparing effect [1].

CNS-Focused Kinase Inhibitor Development: PDGFR and Mutant Kinase Targeting

For oncology programs requiring CNS-penetrant kinase inhibitors with mutant PDGFR selectivity, the 2-methyl-4-(piperazin-1-yl)pyrimidine core offers a validated starting point. Piperazinylpyrimidine derivatives built on this scaffold have demonstrated sub-100 nM GI50 values against triple-negative breast cancer (MDA-MB-468, GI50 30 nM) and melanoma (SK-MEL-5, GI50 61 nM) cell lines, with preferential binding to oncogenic PDGFR mutants [2][3]. The favorable CNS physicochemical profile (LogD pH 7.4 = -0.61, PSA = 41.05 Ų) supports development of brain-penetrant kinase inhibitors [4].

Serotonin Receptor Ligand Discovery: 5-HT7 Antagonist Optimization

Programs developing 5-HT7 receptor antagonists for circadian rhythm disorders or depression can leverage the 2-methyl-4-(piperazin-1-yl)pyrimidine scaffold as a validated core. SAR evidence confirms that the 2-methyl substitution pattern is critical for achieving high 5-HT7 binding affinity, and further alkylation at the pyrimidine 6-position yields substantial affinity enhancements [5]. The scaffold's low molecular weight and favorable LogD support oral bioavailability optimization.

High-Throughput Screening Library Design: CNS Fragment Collection

2-Methyl-4-(piperazin-1-yl)pyrimidine meets all Lipinski Rule of Five criteria and exhibits physicochemical parameters (MW 178.23, LogP 0.59–0.80, PSA 41.05 Ų, aqueous solubility 50 mg/mL) that make it an ideal fragment for CNS-focused screening libraries [4][6]. Its high aqueous solubility eliminates DMSO vehicle artifacts in HTS campaigns, while the secondary piperazine amine provides a straightforward handle for parallel library synthesis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-(piperazin-1-YL)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.